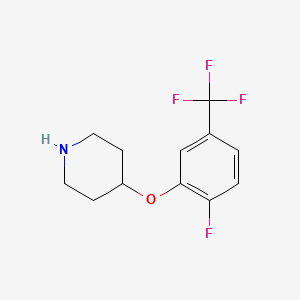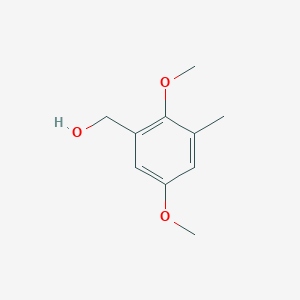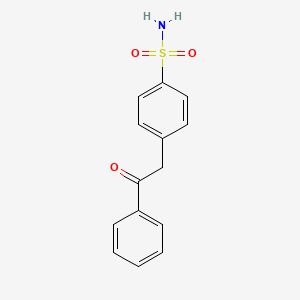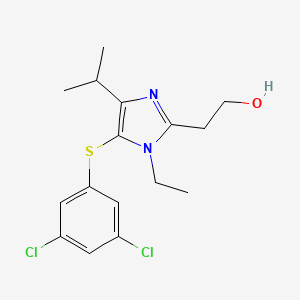![molecular formula C9H9N3S B8672202 [4-(1,3-thiazol-2-yl)phenyl]hydrazine](/img/structure/B8672202.png)
[4-(1,3-thiazol-2-yl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-thiazol-2-yl)phenyl]hydrazine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-thiazol-2-yl)phenyl]hydrazine typically involves the reaction of 2-bromo-1-(4-thiazolyl)benzene with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
[4-(1,3-thiazol-2-yl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
[4-(1,3-thiazol-2-yl)phenyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antifungal agent, particularly against Candida albicans.
Industry: It is used in the production of dyes, pigments, and other materials that require the thiazole moiety.
作用機序
The mechanism of action of [4-(1,3-thiazol-2-yl)phenyl]hydrazine, particularly in its antifungal activity, involves the induction of oxidative stress in fungal cells. The compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death . This oxidative damage is a critical factor in its antifungal efficacy.
類似化合物との比較
Similar Compounds
(4-Phenyl-1,3-thiazol-2-yl)hydrazine: Similar structure but with a phenyl group instead of a thiazolyl group.
(4-Arylthiazol-2-yl)hydrazine derivatives: These compounds have various aryl groups attached to the thiazole ring and exhibit different biological activities.
Uniqueness
[4-(1,3-thiazol-2-yl)phenyl]hydrazine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent antifungal properties . The presence of both the thiazole ring and the hydrazine group contributes to its reactivity and versatility in chemical synthesis.
特性
分子式 |
C9H9N3S |
|---|---|
分子量 |
191.26 g/mol |
IUPAC名 |
[4-(1,3-thiazol-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C9H9N3S/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2 |
InChIキー |
VNWDHMOFIKPIDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CS2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


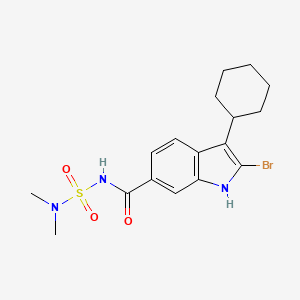
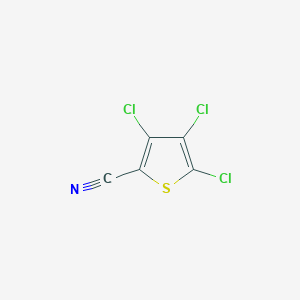
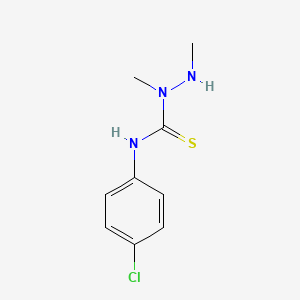
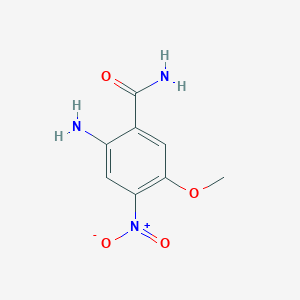
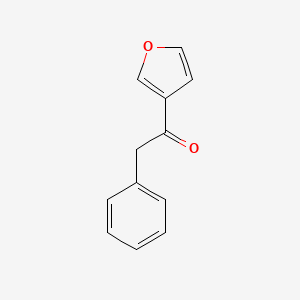
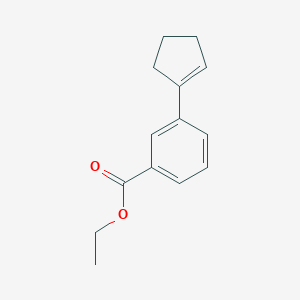
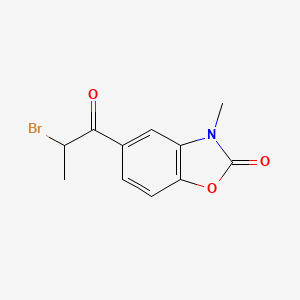
![Boc 3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8672173.png)
